molecular formula C27H26N2O5S B7909502 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Cat. No.: B7909502
M. Wt: 490.6 g/mol
InChI Key: UBFAZPXACZPNQB-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in solid-phase peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves the protection of the amino group of L-cysteine with the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine in DMF for Fmoc removal.

Major Products Formed

    Oxidation: Formation of cystine (disulfide-linked cysteine).

    Reduction: Regeneration of free thiol groups.

    Substitution: Removal of the Fmoc group yields the free amino group.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine during the synthesis process, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent coupling reactions. The phenylacetylamino group provides additional stability and specificity in the synthesis process .

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-alanine
  • N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-methyl-L-valine
  • N-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-L-phenylalanine

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is unique due to the presence of the phenylacetylamino group, which provides additional stability and specificity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides that require precise control over the reaction conditions and product stability .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAZPXACZPNQB-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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